5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL
Description
Contextualizing 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL within the Pyrrolizine Chemical Space
The foundation of this compound is the pyrrolizine nucleus, a bicyclic heterocyclic system formed by the fusion of a pyrrole (B145914) ring with a pyrrolidine (B122466) ring. pharaohacademy.comresearchgate.net This core structure is the basis for a wide array of natural and synthetic compounds. pharaohacademy.comresearchgate.net Pyrrolizine itself is an aromatic heterocyclic compound, while its saturated derivative is known as pyrrolizidine (B1209537). wikipedia.orgnih.gov The pyrrolizidine structure is notably the central chemical framework for a large family of naturally occurring compounds known as pyrrolizidine alkaloids (PAs). wikipedia.orgwikipedia.org
This compound is a specific derivative of this core structure. smolecule.com It is characterized by a benzoyl group attached at the 5-position and a hydroxyl group at the 1-position of the partially saturated 2,3-dihydro-1H-pyrrolizine ring system. smolecule.com This substitution pattern imparts specific chemical properties and is crucial to its role in pharmaceutical science, particularly as a known related compound to the drug Ketorolac (B1673617). pharmaffiliates.compharmaffiliates.comsynzeal.com
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol veeprho.compharmaceresearch.com |
| Molecular Formula | C₁₄H₁₃NO₂ smolecule.compharmaceresearch.comncats.io |
| Molecular Weight | ~227.26 g/mol pharmaffiliates.compharmaceresearch.comfda.gov |
| CAS Number | 154476-25-2 pharmaffiliates.compharmaffiliates.com |
| Core Structure | Pyrrolizine smolecule.com |
| Key Functional Groups | Benzoyl, Hydroxyl smolecule.com |
Historical Perspective of Pyrrolizine Derivatives in Medicinal Chemistry and Related Fields
The history of compounds containing the pyrrolizidine skeleton, the saturated core related to pyrrolizine, dates back to the 19th century with the discovery of pyrrolizidine alkaloids in various plant species. wikipedia.org Initially, many plants containing these alkaloids were utilized in traditional medicine across different cultures. wikipedia.org However, during the early to mid-20th century, scientific investigations began to uncover the toxic effects of these natural compounds, particularly their potential for causing liver damage in livestock that consumed PA-containing plants. wikipedia.org
This understanding of the biological activity of the pyrrolizidine core, both beneficial and detrimental, paved the way for further exploration in medicinal chemistry. Synthetic chemists began to design and create novel pyrrolizine derivatives, modifying the basic scaffold to enhance therapeutic properties while minimizing toxicity. This research effort led to the development of significant pharmaceutical agents. Notably, two pyrrolizine-based derivatives, Ketorolac and Mitomycin C, have received approval for clinical use as an anti-inflammatory agent and an anticancer drug, respectively. pharaohacademy.comresearchgate.net Another derivative, Licofelone, which acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has also been evaluated in clinical trials for treating osteoarthritis. pharaohacademy.comresearchgate.net This history highlights the successful transition of the pyrrolizine scaffold from a component of traditional remedies and natural toxins to a privileged structure in modern drug discovery.
Significance of this compound as a Research Target and Related Compound in Pharmaceutical Sciences
The primary significance of this compound in the pharmaceutical sciences stems from its classification as a related compound and impurity of Ketorolac. synzeal.comchemicalbook.com Ketorolac is a potent nonsteroidal anti-inflammatory drug (NSAID), and as with any pharmaceutical product, the impurities present must be thoroughly characterized and controlled. veeprho.combiosynth.com This specific compound is listed as "Ketorolac Related Compound B" in the United States Pharmacopeia (USP) and "Ketorolac EP Impurity A" in the European Pharmacopoeia (EP). pharmaffiliates.comsynzeal.comveeprho.com
Due to its structural relationship with Ketorolac, this compound is a crucial target for research. smolecule.com Studies have suggested that it may possess its own biological activity, including potential anti-inflammatory and analgesic properties. smolecule.com Its structural similarity to Ketorolac implies that it might act through similar mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory process. smolecule.com The investigation of its synthesis and chemical reactions, such as oxidation of its hydroxyl group or esterification, is important for understanding its formation and for the development of reference standards. smolecule.com
Table 2: Research Context of this compound
| Aspect | Description |
| Pharmaceutical Relation | A known impurity and related compound of the NSAID, Ketorolac. synzeal.comchemicalbook.com |
| Pharmacopeial Designation | Ketorolac Related Compound B (USP); Ketorolac EP Impurity A (EP). pharmaffiliates.comsynzeal.com |
| Potential Biological Activity | Investigated for potential anti-inflammatory and analgesic properties. smolecule.com |
| Potential Mechanism | May inhibit cyclooxygenase (COX) enzymes, similar to Ketorolac. smolecule.com |
Scope and Objectives of Academic Research on this compound
Academic and industrial research concerning this compound is multifaceted, driven by its status as a significant pharmaceutical impurity and a molecule of potential biological interest. The primary objectives of this research include:
Synthesis and Characterization: A major focus is the development and optimization of synthetic routes to produce this compound. prepchem.comgoogle.com This is essential for obtaining pure reference material required for analytical purposes. Comprehensive characterization using various spectroscopic and chromatographic techniques is performed to confirm its structure and purity.
Analytical Method Development: Research is directed towards creating and validating sensitive and specific analytical methods for the detection and quantification of this compound as an impurity in Ketorolac drug substances and products. synzeal.com This is a critical aspect of quality control in the pharmaceutical industry.
Understanding Formation Pathways: Research aims to elucidate the chemical pathways through which this compound may be formed during the synthesis or degradation of Ketorolac. This knowledge is vital for developing manufacturing processes that minimize its presence in the final drug product.
Properties
IUPAC Name |
(7-hydroxy-6,7-dihydro-5H-pyrrolizin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7,13,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHNULBCSHICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154476-25-2 | |
| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154476252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-OL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1N9717B7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol and Its Precursors
Strategies for the De Novo Synthesis of the Dihydropyrrolizine Core
The de novo synthesis of the dihydropyrrolizine scaffold, which forms the foundation of the target molecule, relies on building the fused bicyclic ring system from acyclic or monocyclic precursors. These strategies are fundamental in heterocyclic chemistry and are tailored to produce the desired pyrrolizine structure.
The construction of the fused pyrrolizine scaffold is typically achieved through intramolecular cyclization reactions. These reactions form the five-membered rings in a sequential or concerted manner. One common approach involves the use of precursors that contain a pyrrole (B145914) or pyrrolidine (B122466) ring, which is then annulated to form the second ring.
Key cyclization strategies include:
Intramolecular Condensation: Methods such as the Paal-Knorr synthesis can be adapted to create substituted pyrrole precursors, which can then undergo further cyclization. For instance, a suitably substituted pyrrole with a side chain containing a reactive carbonyl group and an active methylene (B1212753) can cyclize to form the dihydropyrrolizine system.
Anionic Cyclization: Modern synthetic methods may employ anionic cyclization pathways. For example, a lithiation/intramolecular carbolithiation sequence, which has been successfully used for synthesizing dihydropyridines from N-allyl-ynamides, presents a potential, analogous strategy for constructing fused nitrogen-containing heterocycles. nih.govorganic-chemistry.org This type of reaction involves the deprotonation of a precursor to generate a carbanion, which then attacks another part of the molecule, leading to ring closure. organic-chemistry.org A regioselective 6-endo-dig cyclization is a key step in some of these syntheses. organic-chemistry.org
The choice of cyclization strategy depends on the desired substitution pattern on the dihydropyrrolizine core and the availability of starting materials.
The target molecule, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, possesses a chiral center at the C-1 position. fda.gov Consequently, its synthesis can yield a racemic mixture of (R)- and (S)-enantiomers, often denoted as (±)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol. fda.govncats.io
Achieving stereoselectivity in the synthesis is a significant challenge. Common approaches include:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as an amino acid like L-proline, can introduce chirality into the molecule from the beginning. The inherent stereochemistry of the starting material is carried through the synthetic sequence to yield an enantiomerically enriched or pure final product.
Asymmetric Catalysis: The use of chiral catalysts during a key bond-forming step can induce enantioselectivity. For the synthesis of the 1-hydroxyl functionality, the asymmetric reduction of the corresponding ketone, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, is a primary strategy. Catalysts such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP) are often employed for such transformations.
Enzymatic Resolution: A racemic mixture of the final alcohol or an intermediate can be resolved using enzymes (e.g., lipases) that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.
The majority of commercially available standards for this compound are supplied as a racemic mixture, indicating that non-stereoselective routes are common for routine preparation. fda.govadventchembio.com
Installation and Modification of the Benzoyl Moiety
The introduction of the benzoyl group at the 5-position of the dihydropyrrolizine ring is a crucial step. This is typically accomplished through an acylation reaction on a pre-formed pyrrolizine or pyrrole precursor.
Friedel-Crafts Acylation: The most common method for installing a benzoyl group onto an electron-rich aromatic or heteroaromatic ring is the Friedel-Crafts acylation. This reaction involves treating the dihydropyrrolizine precursor with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzoyl cation attacks the electron-rich pyrrole ring of the dihydropyrrolizine system. The regioselectivity is directed by the electronic properties of the heterocyclic core.
In some synthetic routes, the benzoyl group may be introduced at an earlier stage, for example, by acylating a simpler pyrrole precursor before the second ring is formed. pharmaffiliates.com
Functional Group Interconversions at the 1-Position
The functional group at the 1-position of the 5-Benzoyl-2,3-dihydro-1H-pyrrolizine core is pivotal and can be manipulated to produce the target alcohol or its derivatives.
The most direct route to the 1-hydroxyl group is the reduction of the corresponding ketone, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. nih.gov This ketone is a known impurity of Ketorolac (B1673617) and serves as a key precursor. nih.govpharmaffiliates.com
| Reaction | Reagent(s) | Outcome |
| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Yields the secondary alcohol, this compound. These reagents are standard for carbonyl reductions. |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Reduces the ketone to an alcohol. Conditions must be controlled to avoid reduction of the aromatic rings. |
The choice of reducing agent can influence the stereochemical outcome. While NaBH₄ often leads to a racemic mixture, specialized chiral reducing agents can provide a degree of stereocontrol.
The 1-hydroxyl group is a versatile functional handle that can be converted into various other groups through standard functional group interconversion reactions. ub.eduvanderbilt.edu These transformations are essential for creating analogs for structure-activity relationship studies or for synthesizing other related impurities.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. smolecule.com This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Oxidation: The secondary alcohol can be oxidized back to the ketone (5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one) using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. imperial.ac.uk
Conversion to Halides: The alcohol can be converted into an alkyl halide, which is a good leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu Reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides are commonly used. ub.edu
Formation of Sulfonate Esters: To create an even better leaving group, the alcohol can be converted into a sulfonate ester (e.g., tosylate, mesylate, or triflate) by reacting it with the corresponding sulfonyl chloride (TsCl, MsCl) or anhydride (Tf₂O) in the presence of a base like pyridine (B92270). ub.edu
These derivatizations highlight the chemical versatility of the 1-hydroxyl group, allowing for the synthesis of a broad range of related pyrrolizine compounds.
Synthetic Pathways for Related Pyrrolizine Analogs and Derivatives
The synthesis of pyrrolizine analogs and derivatives is a significant area of research, largely driven by the therapeutic importance of compounds like Ketorolac. pharaohacademy.com Methodologies often focus on constructing the core pyrrolizine ring system and subsequently introducing various substituents. pharaohacademy.comgoogle.com These pathways provide a framework for accessing a wide range of structurally diverse pyrrolizine compounds, including precursors and analogs of this compound.
A common strategy for creating 5-aroyl-pyrrolizine derivatives involves the aroylation of a pre-formed pyrrolizine ester. google.com Techniques such as the Vilsmeier-Haack or Friedel-Crafts reactions are frequently employed for this purpose. google.com For instance, 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid or its alkyl esters serve as key intermediates which can be readily 5-aroylated. google.com
An alternative approach begins with a substituted pyrrole, which is then elaborated and cyclized to form the bicyclic pyrrolizine structure. One documented route to Ketorolac starts with 2-methylthiopyrrole, which is first benzoylated to yield 5-benzoyl-2-methylthiopyrrole. lookchem.com This intermediate then undergoes a series of reactions, including condensation, oxidation, and cyclization, to build the desired pyrrolizine framework. lookchem.com
The synthesis of Ketorolac analogs has also been achieved through pathways involving a key copper-mediated ring closure to form the bicyclic system. researchgate.net Furthermore, patents describe methods starting from N-hydroxyethylpyrrole, which undergoes a Mannich reaction to produce intermediates useful in the synthesis of Ketorolac and related compounds. google.com Hydrolysis and decarboxylation are often the final steps to yield the target carboxylic acids. google.com
Recent advancements in organocatalysis have opened new avenues for the enantioselective synthesis of highly substituted pyrrolizine derivatives. acs.org One such method involves a [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes, catalyzed by a chiral phosphoric acid, to produce 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereoselectivity and enantioselectivity. acs.org
The table below outlines a multi-step synthesis for producing 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid (Ketorolac), a close analog of the title compound.
| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 2-Methylthiopyrrole, N,N-dimethylbenzamide | POCl₃, refluxing CH₂Cl₂ | 5-Benzoyl-2-methylthiopyrrole | lookchem.com |
| 2 | 5-Benzoyl-2-methylthiopyrrole, spiro[2.5]-5,7-dioxa-6,6-dimethyloctane-4,8-dione | NaH, DMF | Compound (V) (unnamed in source) | lookchem.com |
| 3 | Compound (V) | m-chloroperbenzoic acid, CH₂Cl₂ | Sulfone (VI) (unnamed in source) | lookchem.com |
| 4 | Sulfone (VI) | Methanol (B129727), HCl | 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole | lookchem.com |
| 5 | 1-(3,3-dimethoxycarbonylpropyl)-2-methanesulfonyl-5-benzoylpyrrole | NaH, DMF | Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate | lookchem.com |
| 6 | Dimethyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate | KOH, refluxing methanol | 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid (Ketorolac) | lookchem.com |
Another patented synthetic approach utilizes different precursors and reaction types to achieve the pyrrolizine core, as summarized below.
| Step | Reaction Type | Starting Material(s) | Reagents | Product | Reference |
| 1 | Alkylation | R-cyanoacetate, BEP (Bromoethylpyrrolidine) | - | R 4-(N-pyrrolo)-2-cyanobutanoate (“R-PCB”) | google.com |
| 2 | Friedel-Crafts Acylation | R-PCB, Benzoyl chloride | - | R 4-N-(2′-benzoyl)pyrrolo-2-cyanobutanoate (“R-BPCB”) | google.com |
| 3 | Cyclization & Hydrolysis | R-BPCB | Strong base (e.g., NaOH), then strong acid (e.g., HCl) | 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid (Ketorolac) | google.com |
These varied synthetic strategies highlight the adaptability of pyrrolizine chemistry, allowing for the creation of a wide array of analogs for research and potential therapeutic applications. pharaohacademy.com
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. For 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like COSY and HSQC, would provide unambiguous assignment of its stereochemistry and regiochemistry.
While comprehensive, publicly available, peer-reviewed NMR data for this compound is limited, the expected chemical shifts can be predicted based on its known structure. The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzoyl group, typically in the range of δ 7.5–8.0 ppm. researchgate.net The protons of the pyrrolizine ring system would appear in the aliphatic and olefinic regions of the spectrum. The proton attached to the carbon bearing the hydroxyl group (C1) would likely be a multiplet, its chemical shift influenced by hydrogen bonding.
The ¹³C NMR spectrum would complement the proton data, with characteristic signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the carbons of the pyrrolizine core, including the carbon attached to the hydroxyl group.
Expected ¹H NMR Data (Note: The following table is a representation of expected signals based on the chemical structure. Actual experimental values may vary.)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzoyl H | 7.5 - 8.0 | m |
| Pyrrolizine aromatic H | 6.0 - 7.0 | m |
| H-1 | ~5.0 | m |
Expected ¹³C NMR Data (Note: The following table is a representation of expected signals based on the chemical structure. Actual experimental values may vary.)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | >180 |
| Benzoyl C | 128 - 140 |
| Pyrrolizine aromatic C | 110 - 140 |
| C-1 | 60 - 75 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) are commonly employed.
Studies involving the forced degradation of ketorolac (B1673617) have successfully utilized LC-MS/MS to identify its impurities. nih.gov In positive ion mode ESI, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of this ion would provide valuable information about the connectivity of the molecule.
Mass Spectrometry Data
| Analysis | Result |
|---|---|
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Ionization Mode | ESI Positive |
Key fragmentation pathways would likely involve the loss of water from the hydroxyl group, cleavage of the benzoyl group, and fragmentation of the pyrrolizine ring system. A detailed analysis of these fragments allows for the confirmation of the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties, respectively.
The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching of the benzoyl ketone would appear as a strong absorption band around 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic rings.
UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The benzoyl and pyrrolizine moieties constitute a significant chromophore. Studies on the analysis of ketorolac and its impurities have utilized a detection wavelength of 323 nm, which is indicative of the absorption maximum (λmax) for this compound.
Spectroscopic Data
| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | O-H stretch | ~3400 (broad) |
| IR | C=O stretch | ~1650 (strong) |
| IR | Aromatic C-H stretch | ~3050 |
| IR | Aliphatic C-H stretch | ~2850-2950 |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and the conformation of this compound in the solid state.
While there are published crystal structures for the parent drug, ketorolac, a search of the current scientific literature did not yield any publicly available single-crystal X-ray diffraction data specifically for this compound. The availability of such data would be contingent on the successful growth of single crystals of suitable quality.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of Stereoisomers
The this compound molecule contains a chiral center at the C1 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules.
These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique to each enantiomer and can be compared with theoretical calculations to assign the (R) or (S) configuration to the chiral center.
A review of the existing scientific literature indicates that no specific chiroptical spectroscopic studies have been published for the individual enantiomers of this compound. Such studies would require the separation of the racemic mixture into its constituent enantiomers, typically achieved through chiral chromatography.
Chemical Reactivity and Mechanistic Studies of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol
Reactivity of the 1-Hydroxyl Group
The secondary alcohol functionality at the C-1 position is a primary site for various chemical transformations, including oxidation, reduction, esterification, and etherification.
Oxidation Reactions and Pathways
The secondary hydroxyl group of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL can be oxidized to the corresponding ketone, 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. This transformation is a key reaction, as the ketone is also a known impurity of Ketorolac (B1673617). lgcstandards.com The oxidation can be achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Reaction Conditions |
| Chromic acid (H₂CrO₄) | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Acidic conditions |
| Pyridinium (B92312) chlorochromate (PCC) | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Anhydrous, non-acidic conditions |
| Dess-Martin periodinane (DMP) | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Mild, neutral conditions |
The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of the alpha-proton by a base (such as water) and elimination of the chromium species leads to the formation of the ketone. Milder reagents like PCC and DMP are often preferred to avoid potential side reactions associated with the acidic conditions of chromic acid.
Reduction Reactions and Pathways
Reduction of the 1-hydroxyl group in this compound would lead to the formation of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine. This reaction essentially removes the hydroxyl functionality, converting the benzylic alcohol to a hydrocarbon. A common method for the reduction of benzylic alcohols is through the use of hydriodic acid in a biphasic system. Current time information in Tampa, FL, US.nih.gov This method has been shown to be effective for a range of benzylic alcohols, tolerating various functional groups. Current time information in Tampa, FL, US.nih.gov
The reaction likely proceeds through the protonation of the hydroxyl group, followed by the substitution with iodide to form an iodo intermediate. The iodide is then reduced, although the specific mechanism for this final step with red phosphorus as the stoichiometric reductant is complex. Current time information in Tampa, FL, US.
Esterification and Etherification Reactions
The 1-hydroxyl group readily undergoes esterification with acyl chlorides or acid anhydrides to form the corresponding esters. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl acetate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Etherification of the 1-hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the corresponding ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-methoxy-5-benzoyl-2,3-dihydro-1H-pyrrolizine.
Transformations of the Dihydropyrrolizine Ring System
The dihydropyrrolizine ring system, being an electron-rich heterocycle, is susceptible to electrophilic aromatic substitution reactions. Pyrrole (B145914) and its derivatives are known to be more reactive than benzene (B151609) towards electrophiles. smolecule.com Substitution typically occurs at the positions alpha to the nitrogen atom (C-5 and C-7 in the parent pyrrolizine system) due to the greater stabilization of the cationic intermediate through resonance. In this compound, the 5-position is already substituted. Therefore, electrophilic attack would be expected to occur at other positions on the pyrrole ring, if sterically accessible and electronically favorable.
While the dihydropyrrolizine ring is activated towards electrophilic attack, it can undergo nucleophilic aromatic substitution if strongly electron-withdrawing groups are present on the ring. lgcstandards.com However, in the case of this compound, the benzoyl group is only moderately deactivating, making nucleophilic substitution on the ring less likely under standard conditions.
Reactivity of the Benzoyl Substituent
The benzoyl group at the 5-position influences the reactivity of the molecule in several ways. The carbonyl group is an electrophilic center and can be subject to nucleophilic attack. For instance, reduction of the benzoyl ketone is possible, which would lead to a secondary alcohol. However, this would require specific reducing agents that selectively reduce the aryl ketone in the presence of the pyrrolizine ring and the other hydroxyl group.
Mechanisms of Chemical Degradation of this compound
This compound is a known degradation product of Ketorolac, formed under various stress conditions, including hydrolysis (acidic and basic), photolysis, and oxidation. nih.govresearchgate.netresearchgate.net The formation of this compound from Ketorolac involves the decarboxylation of the parent drug followed by reduction of the resulting ketone.
The degradation of this compound itself would likely proceed through pathways involving the functional groups already discussed. For instance, under strong oxidizing conditions, the secondary alcohol could be oxidized to the ketone, and further oxidation could potentially lead to the cleavage of the dihydropyrrolizine ring. Under strongly acidic or basic conditions, hydrolysis of the benzoyl group could occur, though this is generally a difficult reaction. Photolytic degradation could involve radical mechanisms, potentially leading to a complex mixture of products.
Preclinical Pharmacological Investigations and Biological Relevance of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol
In Vitro Studies on Enzyme Inhibition and Receptor Binding (e.g., interactions with cyclooxygenase enzymes)
The primary mechanism of action for many NSAIDs, including the structurally similar ketorolac (B1673617), is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain. wikipedia.orgnih.gov In vitro studies on ketorolac have demonstrated its activity as a non-selective inhibitor of both COX-1 and COX-2. pediatriconcall.com
Research into the enantiomers of ketorolac has revealed that the (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer is significantly less active, by over 100-fold, on both enzyme subtypes. nih.gov This pronounced stereoselectivity highlights the specific structural requirements for effective binding and inhibition of the COX enzymes. The biological activity of ketorolac is primarily associated with the S-form. drugs.com
While direct enzyme inhibition data for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL is not extensively available, its structural analogy to ketorolac strongly suggests that it may also interact with and inhibit cyclooxygenase enzymes. smolecule.com Further in vitro enzyme assays are necessary to confirm and quantify this potential inhibitory activity. Studies on other N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have also shown potential for COX-1 and COX-2 inhibition. nih.gov
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Ketorolac Enantiomers
| Compound | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| (S)-Ketorolac | Potent Inhibitor | Potent Inhibitor |
| (R)-Ketorolac | >100-fold less active than (S)-enantiomer | >100-fold less active than (S)-enantiomer |
In Vitro Cellular Assays for Investigating Potential Biological Activities
In vitro cellular assays provide a platform to explore the effects of a compound on cellular processes. For instance, studies involving ketorolac have demonstrated its ability to reduce the viability of cancer cells. nih.gov When used in combination with the chemotherapeutic agent 5-fluorouracil, ketorolac exhibited synergistic effects in diminishing cancer cell viability in a dose- and time-dependent manner. nih.gov These findings suggest that beyond its anti-inflammatory properties, ketorolac may influence pathways related to cell survival and proliferation. Given the structural relationship, this compound may possess similar cytotoxic or synergistic activities, a hypothesis that warrants investigation through dedicated cellular assays.
In Vivo Animal Model Studies for Pharmacodynamic Effects (excluding human trials)
Animal models are crucial for assessing the pharmacodynamic effects of a compound in a living organism. nih.gov While specific in vivo data for this compound is limited, studies on its close analog, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), have revealed potent analgesic and anti-inflammatory activities. nih.gov
In rodent models, RS-37619 demonstrated significant efficacy:
Analgesic Activity: It effectively inhibited phenylquinone-induced writhing in mice and rats and reduced pain in the adjuvant-inflamed rat paw. nih.gov It also increased the pain threshold in yeast-inflamed rat paws. nih.gov
Anti-inflammatory Activity: The compound inhibited carrageenan-induced paw edema and cotton pellet-induced granuloma in rats. nih.gov Furthermore, it prevented the development of adjuvant-induced arthritis. nih.gov
Table 2: In Vivo Activity of the Analog RS-37619 in Animal Models
| Animal Model | Effect | Relative Potency |
|---|---|---|
| Phenylquinone-induced writhing (mouse) | Analgesic | 350 x aspirin |
| Phenylquinone-induced writhing (rat) | Analgesic | 180 x aspirin |
| Adjuvant-inflamed rat paw flexion | Analgesic | ~800 x aspirin |
| Compressed yeast-inflamed rat paw | Analgesic | 3-10 x naproxen |
| Carrageenan-induced paw edema (rat) | Anti-inflammatory | 36 x phenylbutazone |
| Adjuvant-induced arthritis (rat) | Anti-inflammatory | ~2 x naproxen |
Studies on ketorolac have also shown analgesic activity in animal models. drugs.com In a rat gait test for analgesia, both (R)- and (S)-ketorolac produced changes in gait scores, indicating an analgesic effect. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The structure-activity relationship (SAR) of this compound and its analogs can be largely inferred from studies on ketorolac. The key findings from these studies highlight the importance of stereochemistry and specific structural features for biological activity.
The most significant SAR finding is the stereospecificity of action. The (S)-enantiomer of ketorolac is responsible for the majority of the analgesic and anti-inflammatory effects, which are mediated through potent COX inhibition. nih.govresearchgate.net Conversely, the (R)-enantiomer displays markedly reduced COX inhibitory activity. nih.gov This indicates that the spatial arrangement of the atoms at the chiral center is critical for interaction with the active site of the COX enzymes.
Furthermore, computational studies on ketorolac and its degradation products have been conducted to understand the inherent stability and biochemical interactions. nih.gov Such studies help in elucidating the electronic and structural properties that contribute to the biological activity and can guide the design of more potent analogs. nih.gov The high potency of the analog RS-37619 in various in vivo models further underscores the importance of the pyrrolizine nucleus in conferring significant analgesic and anti-inflammatory properties. nih.gov
Enantioselective Pharmacological Profiles of this compound Stereoisomers
The pharmacological profiles of the stereoisomers of this compound are expected to be distinct, a characteristic observed with its parent compound, ketorolac. nih.govncats.io Ketorolac is administered as a racemic mixture, but its therapeutic effects are primarily attributed to the (S)-enantiomer. pediatriconcall.comdrugs.com
Preclinical studies have clearly delineated the enantioselective pharmacology of ketorolac:
(S)-Ketorolac: Exhibits potent inhibition of both COX-1 and COX-2 enzymes and is the major contributor to the analgesic and anti-inflammatory effects. nih.govresearchgate.net
(R)-Ketorolac: Is over 100-fold less active as a COX inhibitor. nih.gov However, some research suggests that (R)-ketorolac may possess analgesic activity that is independent of COX inhibition. nih.gov
In a rat model of inflammatory pain (gait test), the (S)-enantiomer of ketorolac was found to be 30-fold more potent than the (R)-enantiomer in producing an analgesic effect. nih.gov This pronounced difference in potency underscores the importance of evaluating the individual stereoisomers of this compound to fully characterize their pharmacological properties.
Metabolic and Degradation Pathways of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol
In Vitro Metabolic Stability Studies (e.g., using hepatic microsomes)
In vitro metabolic stability assays are a cornerstone in early drug discovery for predicting the in vivo behavior of a compound. nuvisan.com These studies typically involve incubating a test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) enzymes. nih.gov The primary goal is to determine the compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to eliminate the drug. nuvisan.com
The general procedure for assessing the metabolic stability of a compound like 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL would involve the following steps:
Incubation: The compound is incubated with pooled liver microsomes from humans or other species (e.g., rat, mouse, monkey) at a physiological temperature (37°C). frontiersin.orgplos.org The reaction mixture also contains cofactors such as NADPH, which are essential for the activity of many metabolizing enzymes. plos.org
Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30 minutes). plos.org
Reaction Termination: The metabolic reaction in the collected samples is stopped, typically by adding a cold organic solvent like acetonitrile. plos.org
Analysis: The concentration of the parent compound remaining at each time point is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.complos.org
From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the half-life (t1/2) and the intrinsic clearance. nuvisan.comfrontiersin.org This data is crucial for predicting the hepatic extraction ratio and potential oral bioavailability of a drug candidate. nih.gov While this is a standard methodology, specific in vitro metabolic stability data for this compound is not extensively detailed in publicly available literature.
Table 1: Example Data from an In Vitro Metabolic Stability Assay
| Time (minutes) | Concentration of this compound (µM) | Percent Remaining |
|---|---|---|
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.60 | 60% |
| 30 | 0.35 | 35% |
Identification and Characterization of Metabolites of this compound
The identification of metabolites is critical to understanding a compound's pharmacological and toxicological profile. The metabolic pathways for this compound are anticipated to involve several key biotransformation reactions, primarily Phase I and Phase II metabolism.
Phase I Metabolism:
Phase I reactions typically introduce or expose functional groups. For this compound, potential Phase I metabolic pathways include:
Oxidation: The secondary alcohol group at the 1-position is a likely site for oxidation to the corresponding ketone, forming 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one. This ketone is a known impurity and degradation product of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac (B1673617). Further oxidation of the pyrrolizine ring system could also occur.
Hydroxylation: Aromatic hydroxylation of the benzoyl group or aliphatic hydroxylation at other positions on the pyrrolizine ring are also possible metabolic routes.
Phase II Metabolism:
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II pathways for this compound and its metabolites include:
Glucuronidation: The hydroxyl group of the parent compound or any hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov
Sulfation: The hydroxyl group could also undergo sulfation.
The characterization of these potential metabolites would be accomplished using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography to determine their exact mass and fragmentation patterns, which helps in elucidating their structures.
Table 2: Potential Metabolites of this compound
| Potential Metabolite | Metabolic Pathway |
|---|---|
| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | Oxidation of the secondary alcohol |
| Hydroxylated this compound | Aromatic or aliphatic hydroxylation |
| Glucuronide conjugate of this compound | Glucuronidation of the hydroxyl group |
| Sulfate conjugate of this compound | Sulfation of the hydroxyl group |
Degradation Under Various Physicochemical Conditions (e.g., pH, photolysis, thermal stress)
Forced degradation studies are essential for identifying potential degradation products that could form during the manufacturing, transportation, and storage of a drug substance. researchgate.net These studies involve subjecting the compound to stress conditions such as varying pH, light, and heat.
pH-Dependent Degradation (Hydrolysis): The stability of this compound is expected to be influenced by pH. Under acidic conditions, the hydroxyl group could be protonated, potentially leading to dehydration or rearrangement reactions. In alkaline conditions, the compound might be more susceptible to oxidation.
Photodegradation (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The benzoyl group and the pyrrolizine ring are chromophores that can absorb light, potentially leading to photo-oxidation or other forms of degradation.
Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and the presence of oxygen. Dehydration and oxidation are common thermal degradation pathways for compounds containing hydroxyl groups.
The identification of degradation products is typically carried out using techniques like UHPLC-Q-TOF-MS/MS, which can separate the degradation products and provide information about their molecular weight and structure. researchgate.net
Table 3: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | Potential Degradation Products |
|---|---|
| Acidic (e.g., 0.1 N HCl) | Dehydration products, rearrangement products |
| Basic (e.g., 0.1 N NaOH) | Oxidation products |
| Oxidative (e.g., 3% H2O2) | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one, N-oxides |
| Photolytic (e.g., UV light) | Photo-oxidation products, dimers |
| Thermal (e.g., 80°C) | Dehydration products, oxidation products |
Implications of Degradation Products in Analytical and Pharmaceutical Research
The presence of degradation products in a pharmaceutical formulation can have significant implications for both analytical and pharmaceutical research. researchgate.net
Analytical Implications:
Method Development: The potential for degradation necessitates the development of stability-indicating analytical methods. These methods must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API).
Reference Standards: The identification and synthesis of major degradation products are often required to serve as reference standards for their quantification in stability studies.
Specification Setting: Regulatory guidelines require the setting of acceptance criteria for known and unknown degradation products in the final drug product. researchgate.net
Pharmaceutical Research Implications:
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in some cases, be toxic. researchgate.net Therefore, it is crucial to identify and characterize these products to assess their potential impact on patient safety. For example, some pyrrolizidine (B1209537) alkaloids, which share a similar core structure, are known to have toxic effects. mdpi.com
Formulation Development: Understanding the degradation pathways of a compound is essential for developing a stable pharmaceutical formulation. This knowledge can guide the selection of appropriate excipients, packaging materials, and storage conditions to minimize degradation.
Shelf-Life Determination: The rate of degradation under various conditions is used to predict the shelf-life of the drug product, ensuring that it remains safe and effective throughout its intended period of use.
Computational Chemistry and Molecular Modeling of 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, such calculations would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for predicting how the molecule might interact with other molecules, such as biological receptors, by identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Other predictable properties include dipole moments, atomic partial charges, and vibrational frequencies, which can be correlated with experimental spectroscopic data.
Table 1: Illustrative Data from Quantum Chemical Calculations
| Property | Description | Potential Finding for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Data not publicly available. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Data not publicly available. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data not publicly available. |
| Dipole Moment | A measure of the molecule's overall polarity. | Data not publicly available. |
| MEP Analysis | Visualizes electrostatic potential, highlighting regions for potential non-covalent interactions. | Would likely show negative potential around the oxygen atoms of the benzoyl and hydroxyl groups. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between the atoms within the molecule and with its environment (such as a solvent or a biological receptor), MD can provide a detailed picture of the molecule's dynamic behavior.
For this compound, MD simulations would be instrumental in exploring its conformational landscape. The molecule possesses rotational freedom, particularly around the bond connecting the benzoyl group to the pyrrolizine core. MD simulations can reveal the preferred orientations (conformations) of the molecule in a solution, providing insights into its flexibility and the shapes it is most likely to adopt.
When combined with a biological target, such as an enzyme, MD simulations can be used for binding studies. These simulations can predict the stability of the compound within the binding site of a protein and characterize the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. This information is crucial for understanding the mechanism of action at a molecular level.
In Silico Prediction of Biological Activities and Target Interactions
A wide range of computational tools and databases are available to predict the biological activities and potential protein targets of a small molecule like this compound. These in silico methods leverage accumulated knowledge from vast datasets of chemical structures and their known biological effects.
By analyzing the chemical structure of this compound, various algorithms can predict its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are vital in the early stages of drug discovery to assess the druglikeness of a compound.
Furthermore, target prediction can be performed using pharmacophore modeling or by comparing the molecule's structure to libraries of compounds with known biological targets. For instance, given its structural similarity to other anti-inflammatory agents, these tools could be used to predict its affinity for enzymes involved in the inflammatory cascade.
Molecular Docking Studies with Relevant Protein Targets (e.g., COX enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
Given the structural similarities between this compound and known inhibitors of cyclooxygenase (COX) enzymes, molecular docking would be a highly relevant computational study. In such a study, the three-dimensional structure of the compound would be placed into the binding site of COX-1 and COX-2 enzymes. A scoring function would then be used to estimate the binding affinity and identify the most likely binding pose.
The results of molecular docking would reveal specific interactions, such as hydrogen bonds between the hydroxyl group of the compound and amino acid residues in the enzyme's active site, or hydrophobic interactions involving the benzoyl and pyrrolizine rings. This would provide a structural hypothesis for its potential mechanism of action as a COX inhibitor.
Table 2: Illustrative Output of Molecular Docking Studies
| Parameter | Description | Potential Finding for this compound with COX-2 |
| Binding Affinity (kcal/mol) | The estimated free energy of binding; a more negative value indicates stronger binding. | Data not publicly available. |
| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Data not publicly available; likely to involve residues like Arg120, Tyr355, and Ser530. |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein. | Data not publicly available; potential H-bonds involving the hydroxyl group. |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Data not publicly available; expected for the aromatic rings. |
Cheminformatics Approaches for Analog Design and Property Prediction
Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. For this compound, cheminformatics approaches can be used for the rational design of new, related compounds (analogs) with potentially improved properties.
By creating a virtual library of analogs with systematic modifications to the core structure of this compound, cheminformatics tools can be used to predict how these changes would affect various properties. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate structural features with biological activity. These models, once validated, can be used to screen virtual analogs and prioritize the most promising candidates for synthesis and experimental testing.
Property prediction algorithms can also be used to estimate physicochemical properties such as solubility, lipophilicity (logP), and pKa for the parent compound and its designed analogs. This information is critical for optimizing the pharmacokinetic profile of a potential drug candidate.
Analytical Method Development for 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol in Complex Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for the separation and quantification of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL in complex matrices, particularly in pharmaceutical formulations of Ketorolac (B1673617).
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) methods are widely employed for the analysis of Ketorolac and its impurities. nih.govjapsonline.combohrium.com These methods typically utilize a C8 or C18 stationary phase, which provides effective separation of the relatively non-polar this compound from the more polar Ketorolac and other process-related impurities.
A common approach involves a gradient elution method using a buffered aqueous mobile phase and an organic modifier. For instance, a mobile phase system consisting of 0.05 M ammonium (B1175870) phosphate (B84403) buffer at a controlled pH (e.g., pH 3.0) and a mixture of methanol (B129727) and tetrahydrofuran (B95107) has been successfully used. nih.gov The gradient allows for the efficient elution of compounds with a wide range of polarities. UV detection is typically performed at a wavelength where both Ketorolac and its impurities exhibit significant absorbance, such as 254 nm or 313 nm. nih.govjapsonline.com
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Agilent Zorbax SB C8 (250 x 4.6 mm, 5.0-μm) | Waters X-bridge C8 (75 x 3 mm, 2.5-μm) |
| Mobile Phase A | 0.05 M Ammonium Phosphate Buffer (pH 3.0) | 0.05 M Ammonium Dihydrogen Phosphate (pH 3.0) |
| Mobile Phase B | 40% Methanol and 60% Tetrahydrofuran | Tetrahydrofuran |
| Elution | Gradient | Isocratic (72:28 v/v, Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min | 1.7 mL/min |
| Detection | UV at 254 nm | UV at 313 nm |
| Column Temperature | 40°C | Not specified |
Gas Chromatography (GC):
While HPLC is the more common technique, Gas Chromatography (GC) coupled with a mass spectrometry (MS) detector (GC-MS) can also be utilized for the analysis of pyrrolizine-containing compounds. researchgate.net However, specific GC methods for the direct analysis of this compound are not extensively reported in the available literature. For GC analysis of similar pyrrolizidine (B1209537) alkaloids, derivatization is often required to improve the volatility and thermal stability of the analytes. This could be a potential approach for this compound as well. A hypothetical GC-MS method might involve a high-temperature capillary column and a temperature programming ramp to ensure the elution of the semi-volatile compound.
Mass Spectrometry-Based Methods for Detection and Purity Assessment
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is an indispensable tool for the definitive identification and purity assessment of this compound.
LC-MS/MS (tandem mass spectrometry) provides a high degree of sensitivity and specificity. In a typical positive ion electrospray ionization (ESI) mode, this compound would be expected to form a protonated molecule [M+H]⁺. The exact mass of this ion can be used for initial identification.
Hypothetical Fragmentation Data:
| Precursor Ion (m/z) | Proposed Fragment Ions (m/z) | Potential Neutral Losses |
| 228.1025 ([M+H]⁺) | 105.0334 (Benzoyl cation) | C₇H₅NO₂ |
| 123.0657 (Pyrrolizinol core) | C₇H₅O | |
| Other fragments from ring cleavage | Various small molecules |
Development of Reference Standards and Impurity Profiling Methodologies
The availability of a well-characterized reference standard for this compound is a prerequisite for accurate quantification and impurity profiling.
Development of Reference Standards:
Reference standards for this compound, often designated as Ketorolac Related Compound B or Ketorolac Impurity A, are available from various pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). scribd.comuspnf.com Commercial suppliers also provide certified reference materials. intertek.com
The development and certification of a new batch of a reference standard involves a comprehensive characterization process to confirm its identity and purity. pharmtech.comknorspharma.comenamine.netmriglobal.org This typically includes:
Structural Elucidation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.
Purity Determination: Employing chromatographic techniques like HPLC with a universal detector (e.g., Corona Charged Aerosol Detector) or by a mass balance approach, which involves quantifying the main component and all impurities (organic, inorganic, water, and residual solvents).
Impurity Profiling Methodologies:
Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance or product. For Ketorolac, this involves developing an analytical method that can separate the API from all its known and potential impurities, including this compound.
The HPLC methods described in section 8.1 are typically developed as stability-indicating methods. This means the method is validated to be able to separate the API and its impurities from any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). nih.gov This ensures that the method can accurately assess the purity of the drug product throughout its shelf life.
Validation of Analytical Methods for Specific Research Applications
Once an analytical method for this compound has been developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). japsonline.com
Method validation demonstrates that the analytical procedure is accurate, precise, specific, sensitive, and robust. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and excipients. This is often demonstrated through forced degradation studies. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govjapsonline.com
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (spiked samples). nih.govjapsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). japsonline.comchemrj.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). japsonline.com
Example Validation Data for an HPLC Method:
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | Typically in the low ng/mL range |
| LOQ | Typically in the mid to high ng/mL range |
Future Research Directions and Translational Perspectives for 5 Benzoyl 2,3 Dihydro 1h Pyrrolizin 1 Ol Research
Exploration of Novel Synthetic Pathways and Process Optimization
The synthesis of pyrrolizine derivatives is a dynamic area of research, with ongoing efforts to develop more efficient, divergent, and scalable methods. For 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL and its analogs, future research is likely to focus on novel synthetic strategies that offer improvements over existing routes.
One established method for a related compound, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, involves the hydrolysis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate. prepchem.com However, modern synthetic chemistry offers new possibilities. For instance, a divergent synthesis of functionalized pyrrolizines has been developed using a C-H bond activation-initiated cascade process starting from N-alkoxycarbamoyl pyrroles. rsc.org This approach allows for the creation of diverse pyrrolizine structures and could be adapted for the targeted synthesis of this compound. rsc.org
Another promising avenue is the use of catalysis. An FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids has been reported for preparing active pharmaceutical ingredient (API) impurities, a category to which this compound belongs. nih.gov Process optimization of such catalytic methods could lead to higher yields, reduced reaction times, and more environmentally friendly processes.
Future work should also explore one-pot or multi-component reactions, which are known for their efficiency. The synthesis of some pyrrolin-2-ones has been achieved through reactions of acylpyruvic acid methyl esters with an aromatic aldehyde and ethylenediamine, yielding compounds with anti-inflammatory and analgesic activity. researchgate.net Adapting these strategies could provide novel and efficient pathways to the target molecule and its derivatives.
Table 1: Synthetic Intermediates and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Significance |
|---|---|---|---|
| 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | 74103-06-3 | C15H13NO3 | Racemate is known as Ketorolac (B1673617); a precursor/related structure. synzeal.comebi.ac.ukbldpharm.combiosynth.com |
| Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate | Not Available | C20H21NO5 | Intermediate in the synthesis of the corresponding carboxylic acid. pharmaffiliates.comprepchem.com |
| 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one | 113502-52-6 | C14H11NO2 | Ketorolac Impurity B; an oxidized analog of the target compound. nih.govsincopharmachem.comlgcstandards.comsigmaaldrich.com |
Design and Synthesis of Advanced Pyrrolizine Hybrid Molecules
The pyrrolizine scaffold is a versatile platform for the design of hybrid molecules, where it is combined with other pharmacophores to create novel therapeutic agents with potentially enhanced or multi-target activity. nih.gov The five-membered pyrrolidine (B122466) ring within the structure is particularly valued by medicinal chemists for its ability to explore pharmacophore space effectively due to its non-planar, sp3-hybridized nature. nih.gov
A key future direction is the creation of pyrrolizine-NSAID hybrids. Researchers have already successfully designed and synthesized hybrids of pyrrolizine/indolizine derivatives with ibuprofen (B1674241) and ketoprofen. nih.gov These new molecules exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7, A549, and HT-29. nih.gov Molecular docking studies suggested that these hybrids bind effectively to COX-1/2 enzymes, indicating a potential dual mechanism of action. nih.gov Building on this, this compound could serve as a starting point for new hybrids with other classes of drugs to target complex diseases like cancer.
Another innovative approach involves using pyrrolizine-based molecules as payloads for antibody-drug conjugates (ADCs). A recent study detailed the design of hybrid molecules combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide, which were then conjugated to the antibody trastuzumab. nih.gov The resulting ADC showed potent and targeted killing of Her2-positive cancer cells. nih.gov This highlights the potential for developing highly specific cancer therapies by linking potent pyrrolizine derivatives to tumor-targeting antibodies.
Future research should focus on:
Rational Design: Utilizing computational tools to design hybrid molecules with optimized binding affinities for multiple targets. repec.org
Diverse Pharmacophores: Combining the pyrrolizine core with a wider range of bioactive moieties, such as kinase inhibitors, antibacterial agents, or antiviral compounds. repec.org
Linker Chemistry: For ADC applications, optimizing the linker between the pyrrolizine payload and the antibody is crucial for ensuring stability in circulation and efficient release at the target site. nih.gov
Elucidation of Novel Biological Targets beyond Known Anti-inflammatory Mechanisms
While the parent drug Ketorolac is known for its potent inhibition of cyclooxygenase (COX) enzymes, the broader pyrrolizine class of compounds exhibits a vast range of biological activities, suggesting that this compound and its derivatives may have unexplored therapeutic potential. pharaohacademy.com
The pyrrolizine nucleus is found in compounds with anticancer, anticonvulsant, antiviral, antibacterial, and antiarrhythmic properties. pharaohacademy.com A significant area for future investigation is cancer therapeutics. Numerous pyrrolizine derivatives have demonstrated anticancer activity through various mechanisms, including:
DNA alkylation pharaohacademy.com
Inhibition of DNA replication and rRNA pharaohacademy.com
Inhibition of critical enzymes like Rac1 kinase and thioredoxin reductase pharaohacademy.com
A particularly promising discovery is the role of certain pyrimidopyrrolizine derivatives as inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is an efflux pump that plays a major role in the development of multi-drug resistance (MDR) in cancer cells. nih.gov Compounds that inhibit P-gp can restore the efficacy of conventional chemotherapy agents, representing a major advancement in overcoming MDR. nih.gov
Future research should employ modern techniques to identify novel targets:
Phenotypic Screening: Testing this compound and a library of its derivatives against various cell lines and disease models to uncover new biological effects.
Proteomics and Target Deconvolution: Using chemical proteomics to identify the specific protein targets with which these compounds interact within the cell.
Bioassay-Directed Analysis: Fractionating plant extracts containing pyrrolizidine (B1209537) alkaloids and using bioassays, such as the HepaRG/γH2AX assay for genotoxicity, to identify the most biologically active compounds and their mechanisms. nih.gov
Applications in Chemical Biology and Probe Development
Chemical probes are essential tools in chemical biology for dissecting complex biological pathways and validating new drug targets. The structural features of this compound, including its hydroxyl and benzoyl groups, make it an attractive starting point for the development of such probes.
The hydroxyl group can be functionalized to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. smolecule.com The benzoyl moiety can be modified to alter binding affinity and selectivity. The development of a library of derivatives based on the this compound scaffold could lead to:
Affinity-Based Probes: For pull-down assays to identify binding partners.
Fluorescent Probes: To visualize the subcellular localization of target proteins.
Photoaffinity Probes: To covalently label binding partners upon photoactivation, enabling more robust target identification.
The rich and diverse chemistry of the pyrrolizine scaffold, which allows for the synthesis of many functionalized derivatives, supports its potential in probe development. rsc.org These tools would be invaluable for elucidating the mechanisms behind the diverse biological activities observed in the pyrrolizine family, from anti-inflammatory effects to P-gp inhibition. nih.govsmolecule.com
Role of this compound in Understanding Drug Impurity Profiles and Pharmaceutical Quality Control
Perhaps the most immediate and translational relevance of this compound lies in its role as a process impurity and degradation product of Ketorolac. google.com It is officially recognized as "Ketorolac Related Compound B" by the USP and "Ketorolac Tromethamine Impurity A" by the European Pharmacopoeia. synzeal.compharmaffiliates.comdrugfuture.com
The presence of impurities in a pharmaceutical product can affect its efficacy and safety. Therefore, the identification, quantification, and control of these impurities are critical aspects of pharmaceutical quality control. synzeal.com The study of this compound is essential for:
Method Development: Developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in Ketorolac drug substance and finished products. google.com
Forced Degradation Studies: Understanding the conditions (e.g., pH, temperature, oxidation) under which Ketorolac degrades to form this impurity, which informs manufacturing process controls and storage recommendations.
Safety Assessment: Evaluating the toxicological profile of the impurity itself to establish safe limits in the final drug product. Regulatory bodies like the European Commission have already set maximum levels for pyrrolizidine alkaloids in some consumer products due to safety concerns. nih.gov
Reference standards of this compound are commercially available and play a crucial role in the quality control of Ketorolac, being used for method validation, stability studies, and ensuring that batches of the medication meet regulatory compliance. synzeal.comsynzeal.com
Table 2: Compound Identification and Regulatory Status
| Compound Name | Synonyms | CAS Number | Regulatory/Pharmacopeial Listings |
|---|---|---|---|
| This compound | (1RS)-5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, 1-Hydroxy Ketorolac, Descarboxy 1-Hydroxy Ketorolac | 154476-25-2 | Ketorolac Related Compound B (USP); Ketorolac Tromethamine Impurity A (EP) synzeal.compharmaffiliates.comdrugfuture.com |
Q & A
Q. What are the optimal synthetic routes for 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrrolizine derivatives typically involves microwave-assisted reactions or multi-step nucleophilic substitutions. For example, a modified procedure from Poluikova et al. (2016) uses 2-fluorobenzaldehyde and dialkylamine in DMF under microwave heating (150°C, 20 hours) to form intermediates, followed by purification via column chromatography and recrystallization . Yield optimization (~93%) is achieved by controlling stoichiometry (1:1.04 molar ratio of aldehyde to amine) and using anhydrous potassium carbonate as a base. TLC monitoring (ethyl acetate/hexane, 1:3) ensures reaction completion. For advanced purity, HPLC analysis (e.g., Phenomenex RP C18 column, 260 nm detection) can resolve derivatives and esters .
Q. How can crystallographic techniques like SHELX and ORTEP-III be applied to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. For example, SHELXL refines high-resolution data (R-factor < 0.05) by iterative least-squares cycles, while ORTEP-III generates thermal ellipsoid plots to visualize anisotropic displacement parameters . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Preprocessing with OLEX2 integrates SHELX and ORTEP workflows for macromolecular applications .
Q. What physicochemical properties (e.g., solubility, pKa) are critical for formulating this compound in preclinical studies?
Methodological Answer: Key properties include:
- LogP : 2.28 (indicating moderate lipophilicity; measured via shake-flask method) .
- Solubility : 0.513 g/L in water at 25°C, with pH-dependent ionizability (pKa = 3.84) .
- Polar Surface Area (PSA) : 59.3 Ų, suggesting moderate permeability through lipid bilayers .
Experimental validation via UV-Vis spectroscopy or potentiometric titration (e.g., Sirius T3 instrument) is recommended to confirm computational predictions (e.g., ACD/Labs Percepta) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental measurements?
Methodological Answer: Discrepancies often arise from solvent impurities or polymorphic forms. For instance, computational tools like ACD/Labs predict aqueous solubility based on LogD (0.62 at pH 5.5), but experimental validation via dynamic light scattering (DLS) or nephelometry accounts for aggregation effects . Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., enantiotropic transitions), while HPLC-MS detects degradation products under stress conditions (40°C, 75% RH for 4 weeks) .
Q. What strategies are effective for impurity profiling and quantification in synthetic batches?
Methodological Answer: Impurity identification (e.g., ketorolac esters, diastereomers) requires:
- HPLC-UV/HRMS : Using a gradient elution (water/acetonitrile, 95:5 to 2:98 over 31 min) to separate derivatives (retention time: 12–18 min) .
- Reference Standards : EP-grade impurities (e.g., phenyl(2,3-dihydro-1H-pyrrolizin-5-yl)methanone, CAS 113502-55-9) enable calibration curves for quantification .
- Forced Degradation Studies : Acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions reveal hydrolytic and oxidative impurities, respectively .
Q. How do stereochemical variations (e.g., diastereomers) impact biological activity, and what analytical methods validate enantiomeric purity?
Methodological Answer: Diastereomers (e.g., ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate) exhibit divergent receptor binding due to spatial orientation. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers (α = 1.2). Circular Dichroism (CD) spectroscopy quantifies enantiomeric excess (ee > 98%) by Cotton effect analysis at 220–250 nm .
Q. What computational and experimental approaches are recommended for polymorph characterization?
Methodological Answer:
- Powder X-ray Diffraction (PXRD) : Identifies Bragg peaks unique to polymorphs (e.g., Form I vs. Form II) .
- Thermogravimetric Analysis (TGA) : Detects solvent loss (<1% weight loss up to 150°C indicates anhydrous forms).
- Density Functional Theory (DFT) : Predicts lattice energy differences (ΔE < 2 kJ/mol) between polymorphs using CASTEP software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
